5-Azaspiro[2.4]heptan-4-one
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Overview
Description
5-Azaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring fused to a four-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptan-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic structure. For instance, the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
5-Azaspiro[2.4]heptan-4-one has been explored for its potential in several scientific research areas:
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 5-Azaspiro[2.4]heptan-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
5,6-Diazaspiro[2.4]hept-6-en-4-one: This compound shares a similar spirocyclic structure but includes an additional nitrogen atom, which can alter its chemical properties and reactivity.
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure and are known for their biological activities.
Uniqueness: 5-Azaspiro[2.4]heptan-4-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Biological Activity
5-Azaspiro[2.4]heptan-4-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The this compound structure is characterized by a fused azaspiro ring system, which contributes to its conformational rigidity. This rigidity can influence the biological activity of the compound, making it an attractive candidate in drug discovery efforts. The compound's architecture allows for various modifications that can enhance its pharmacological properties .
Pharmacological Properties
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Orexin Receptor Antagonism :
- This compound derivatives have been identified as potent antagonists for orexin receptors (OXR1 and OXR2). These receptors are implicated in regulating sleep-wake cycles and appetite control. The lead compound from this series demonstrated significant selectivity and potency, with low cytochrome P450 inhibition potential, indicating a favorable pharmacokinetic profile .
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Dopamine D3 Receptor Affinity :
- A novel series of 1,2,4-triazolyl derivatives of this compound exhibited high affinity for the dopamine D3 receptor (D3R). These compounds showed selectivity over other receptors, including the D2 receptor and hERG ion channel, which is crucial for minimizing cardiovascular risks associated with drug development .
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Antimicrobial Activity :
- Certain derivatives of this compound have demonstrated promising antimicrobial and antifungal activities in preliminary studies. For instance, compounds synthesized with various substituents showed significant efficacy against specific microbial strains, suggesting potential applications in treating infections .
Case Study 1: Orexin Receptor Antagonists
In a study focusing on orexin receptor antagonism, several derivatives of this compound were synthesized and evaluated for their binding affinity and functional activity at OXR1 and OXR2. The most potent compound exhibited an IC50 value in the nanomolar range and was further characterized for its pharmacokinetic properties in animal models.
Case Study 2: D3R Antagonism
A series of 5-azaspiro[2.4]heptane derivatives were tested for their ability to antagonize D3R activity. The results indicated that compounds with specific structural modifications showed enhanced selectivity and potency, making them suitable candidates for further development as therapeutic agents targeting dopaminergic pathways involved in addiction and mood disorders.
Research Findings Summary
Compound Name | Biological Activity | Key Findings |
---|---|---|
This compound | Orexin receptor antagonist | Potent activity with low CYP inhibition |
1,2,4-Triazolyl derivative | Dopamine D3 receptor antagonist | High affinity and selectivity |
Various derivatives | Antimicrobial | Significant efficacy against pathogens |
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-6(1-2-6)3-4-7-5/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIVTLXBOAMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.